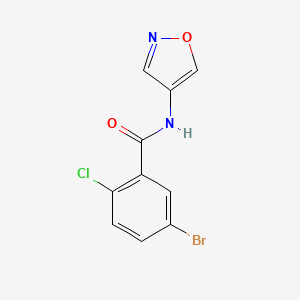

5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

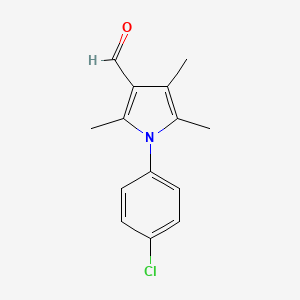

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(isoxazol-4-yl)benzamide includes a benzamide group substituted with bromine and chlorine atoms, and an isoxazole ring.Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .科学研究应用

合成和结构表征

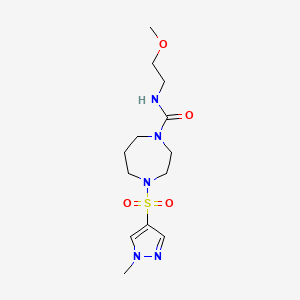

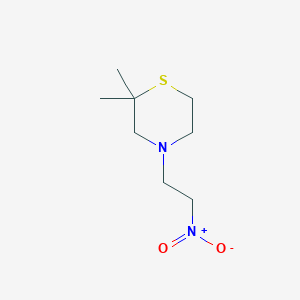

化学合成: 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺已用于化学合成,特别是在 CCR5 拮抗剂的制备中。一项研究展示了各种苯甲酰胺衍生物的合成,包括一种新型非肽 CCR5 拮抗剂,利用了衍生自 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺的中间体 (程德聚,2015)。

X 射线结构和 DFT 计算: 涉及 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺的研究包括 X 射线结构表征、赫希菲尔德表面分析和 DFT 计算。这些研究专注于理解苯甲酰胺衍生物中的分子间相互作用,包括氢键和 π 相互作用的评估 (A.Saeed 等,2020)。

生物活性和药理研究

杀线虫活性研究: 一些 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺的衍生物已针对寄生虫布鲁氏线虫的活性进行了测试。这项研究旨在了解这些化合物的杀线虫功效 (Denham Da & FitzSimons Dw,1983)。

抗结核活性: 衍生自 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺的化合物已被合成并评估其抗结核活性。这项研究对于开发新的结核病治疗方法至关重要 (P. Dighe 等,2012)。

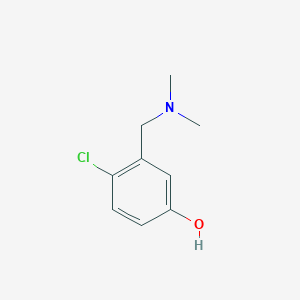

抗多巴胺能特性: 已对苯甲酰胺衍生物的合成进行了研究,包括衍生自 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺的衍生物,以了解其潜在的抗精神病特性。这些研究探讨了化合物对多巴胺受体的作用,这对于精神疾病的治疗至关重要 (T. Högberg 等,1990)。

抗真菌剂: 5-溴-2-氯-N-(异恶唑-4-基)苯甲酰胺的衍生物已合成并测试其抗真菌特性。这条研究线索有助于发现新的抗真菌药物 (B. Narayana 等,2004)。

安全和危害

未来方向

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

作用机制

Target of Action

The primary targets of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide interacts with its targets ERK2 and FGFR2 through a process known as molecular docking . This interaction leads to changes in the activity of these targets, influencing the signaling pathways they are involved in .

Biochemical Pathways

The interaction of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide with ERK2 and FGFR2 affects various biochemical pathways. These pathways include the ERK/MAPK signaling pathway and the FGFR2 signaling pathway . The downstream effects of these interactions can lead to changes in cellular processes such as cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide’s action are dependent on its interaction with its targets and the subsequent changes in the associated biochemical pathways .

属性

IUPAC Name |

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-16-5-7/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNKEYWWYVXQGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NC2=CON=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)

![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)

![N-[2,2,2-trichloro-1-(2,4-dioxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2627879.png)

![ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2627881.png)

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)

![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)

![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)

![4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2627891.png)

![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)